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molecular formula C19H22 B074742 1,1-Diphenyl-1-heptene CAS No. 1530-20-7

1,1-Diphenyl-1-heptene

Cat. No. B074742
M. Wt: 250.4 g/mol
InChI Key: SRMGQBFDRIIXAH-UHFFFAOYSA-N
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Patent
US04788368

Procedure details

A solution of 18 mmol of the compound from Example 1 in 10 milliliters of toluene was mixed with a solution of 5.0 grams (17.8 mmol) of benzophenone in 25 milliliters of anhydrous toluene. After 16 hours stirring at 25° C. the reaction mixture was slowly and cautiously hydrolyzed with gas evolution noted at 0° C. with 5 milliliters of 1N aqueous HCl. The separated organic layer was washed with aqueous NaHCO3, dried over anhydrous MgSO4 and evaporated. Gas chromatographic analysis and mass spectral identification of the components showed that the ketone had been consumed, but only traces of the desired 1,1-diphenyl-1-heptene had been formed. The principal outcome of the reaction was reduction: diphenylmethanol was separated and identified.
[Compound]
Name
compound
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl>C1(C)C=CC=CC=1>[C:2]1([C:1]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:10][CH2:9][CH2:1][CH2:2][CH2:3][CH3:4])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
compound
Quantity
18 mmol
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After 16 hours stirring at 25° C. the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The separated organic layer was washed with aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
had been consumed

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=CCCCCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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